molecular formula C12H18O2S B14132889 [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene CAS No. 89036-96-4

[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene

Cat. No.: B14132889
CAS No.: 89036-96-4
M. Wt: 226.34 g/mol
InChI Key: UKEUZFPEKZNTFQ-UHFFFAOYSA-N
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Description

[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and a dimethoxy-methylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor and a dimethoxy-methylpropan-2-yl group. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with a chlorinated dimethoxy-methylpropan-2-yl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the dimethoxy-methylpropan-2-yl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated products or modified dimethoxy-methylpropan-2-yl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The dimethoxy-methylpropan-2-yl moiety may also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within cells.

Comparison with Similar Compounds

[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds such as:

    [(1,1-Dimethoxy-2-methylpropan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of a sulfur atom.

    [(1,1-Dimethoxy-2-methylpropan-2-yl)thio]benzene: Similar structure but with a thioether linkage.

    [(1,1-Dimethoxy-2-methylpropan-2-yl)amino]benzene: Similar structure but with an amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89036-96-4

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

(1,1-dimethoxy-2-methylpropan-2-yl)sulfanylbenzene

InChI

InChI=1S/C12H18O2S/c1-12(2,11(13-3)14-4)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3

InChI Key

UKEUZFPEKZNTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(OC)OC)SC1=CC=CC=C1

Origin of Product

United States

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